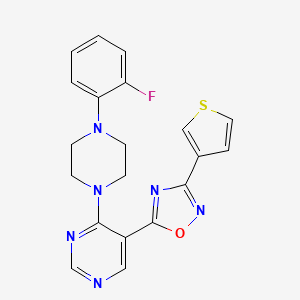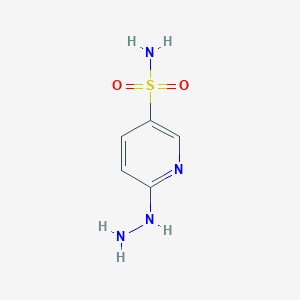![molecular formula C19H23N3O2S B2529915 N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide CAS No. 950228-55-4](/img/structure/B2529915.png)
N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide" is a derivative that falls within the class of compounds containing a thiophene ring and a piperazine moiety. These structural features are commonly found in molecules with potential biological activities, such as serotonin receptor affinity, antiarrhythmic properties, and enzyme inhibition .
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions starting from various thiophene-containing precursors. For instance, substituted thiophene derivatives have been synthesized from benzo[b]thiophene carboxamide and carboxamide precursors through reactions with different organic reagents . Similarly, acylpiperazine derivatives have been prepared from naphthalene and thiophene-containing amines through chloroacetylation and alkylation . These methods highlight the versatility of thiophene derivatives in chemical synthesis and their potential for structural modification to enhance biological activity.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized using techniques such as X-ray diffraction, NMR, IR, and MS . These techniques confirm the identity of the synthesized compounds and provide detailed information about their molecular geometry. For example, the X-ray structure of a thiophene carboxamide derivative revealed insights into its geometry and potential interaction sites for biological activity .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the molecule . The reactivity of these compounds can be influenced by the nature of the substituents on the thiophene ring and the piperazine moiety, which can be strategically modified to target specific biological receptors or enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. These properties are often determined experimentally and can be influenced by the molecular structure of the compound. For instance, the introduction of different substituents can significantly alter the compound's lipophilicity, which in turn affects its pharmacokinetic properties .
Case Studies
Several studies have reported the biological evaluation of thiophene derivatives. For example, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have been evaluated for their affinity towards 5-HT1A serotonin receptors, with some analogs displaying micromolar affinity . Additionally, a series of thiophene derivatives have been screened for antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard drugs . Moreover, thiophene-2-carboxamide Schiff base derivatives have been investigated as cholinesterase inhibitors and antioxidants, with some compounds exhibiting significant inhibitory activity .
科学的研究の応用
Molecular Interactions and Biological Relevance
Phenylpiperazine Derivatives in Medicinal Chemistry : Phenylpiperazine derivatives, which share structural similarities with N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide, have been highlighted for their versatility in medicinal chemistry. These compounds have shown promising applications in the treatment of CNS disorders, underlining the potential of the molecular scaffold for developing new therapeutic agents. The N-phenylpiperazine subunit is particularly notable for its ability to yield new classes of hits and prototypes across various therapeutic fields, suggesting a broader utility beyond CNS structures (Maia, Tesch, & Fraga, 2012).
Structure-Activity Relationships of Thiophene Derivatives : The incorporation of thiophene rings into biologically active molecules has been extensively studied for its impact on therapeutic properties. Literature reviews on thiophene derivatives, including those structurally related to N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide, demonstrate the significance of these compounds in drug design. Their application spans across various therapeutic areas, showcasing the adaptability and potential of thiophene-containing compounds in medicinal chemistry (Drehsen & Engel, 1983).
Therapeutic Applications and Drug Design
Amyloid Imaging in Alzheimer's Disease : The development of imaging ligands for amyloid in Alzheimer's disease represents a critical area of research. Compounds with structural relevance to N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide have been evaluated for their potential in this field. Radioligands studied in Alzheimer's disease patients and controls have shown a robust difference in PIB retention, highlighting the importance of such molecular structures in early disease detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Anticancer Agents Development : The Knoevenagel condensation, involving the creation of α, β-unsaturated ketones/carboxylic acids, underscores the significance of molecular structures like N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide in anticancer drug design. This method has been utilized to generate libraries of compounds with remarkable anticancer activity, indicating the potential of such molecular frameworks in targeting various cancer mechanisms and improving therapeutic profiles (Tokala, Bora, & Shankaraiah, 2022).
特性
IUPAC Name |
N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-19(2,20-17(23)16-9-6-14-25-16)18(24)22-12-10-21(11-13-22)15-7-4-3-5-8-15/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVUMBATVKFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)
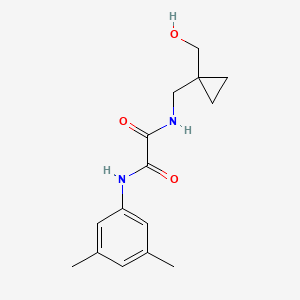
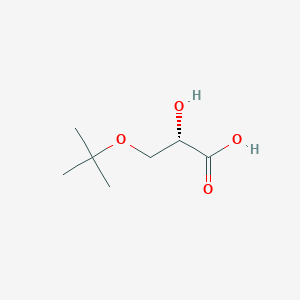
![4-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B2529841.png)
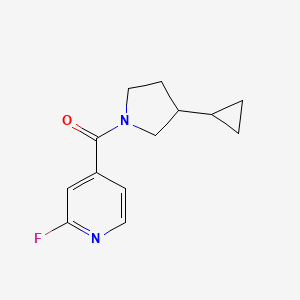

![5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2529845.png)
![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2529846.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2529848.png)
![N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529849.png)
